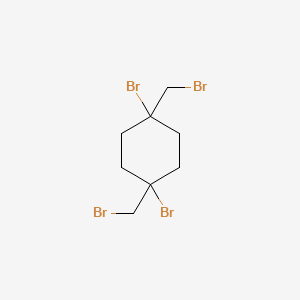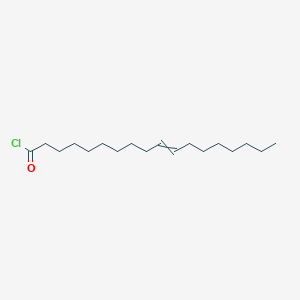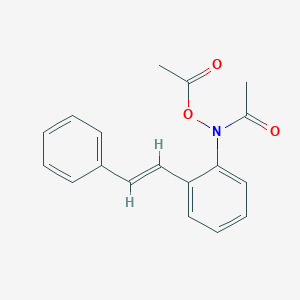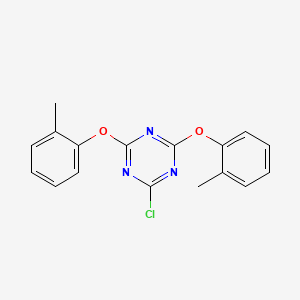
1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane is a useful research compound. Its molecular formula is C8H12Br4 and its molecular weight is 427.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols, resulting in the formation of corresponding substituted products.
Reduction Reactions: It can be reduced to form less brominated derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Major Products
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It is widely used as an intermediate in the synthesis of various organic compounds[][1].
Polymer Chemistry: This compound can act as a cross-linking agent in the production of certain polymers[][1].
Material Science: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane primarily involves its ability to undergo nucleophilic substitution reactions. The bromomethyl groups are highly reactive towards nucleophiles, allowing the compound to form various substituted products. This reactivity is due to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms in the bromomethyl groups more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromocyclohexane: This compound is similar in structure but lacks the additional bromomethyl groups.
1,4-Dibromo-2,3-bis(bromomethyl)butene: Another similar compound with additional bromomethyl groups on a different carbon backbone.
Eigenschaften
CAS-Nummer |
62947-52-8 |
|---|---|
Molekularformel |
C8H12Br4 |
Molekulargewicht |
427.80 g/mol |
IUPAC-Name |
1,4-dibromo-1,4-bis(bromomethyl)cyclohexane |
InChI |
InChI=1S/C8H12Br4/c9-5-7(11)1-2-8(12,6-10)4-3-7/h1-6H2 |
InChI-Schlüssel |
SXWUOAHTIOFQDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1(CBr)Br)(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)


![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)

![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)

![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)


![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
